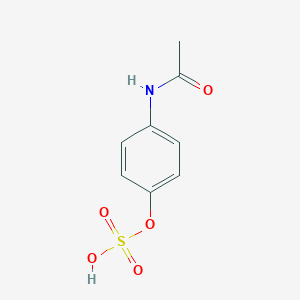

Acetaminophen sulfate

描述

Acetaminophen sulfate is a metabolite of acetaminophen . Acetaminophen, also known as paracetamol, is a non-opioid analgesic and antipyretic agent used to treat fever and mild to moderate pain . It is a widely used over-the-counter medication .

Synthesis Analysis

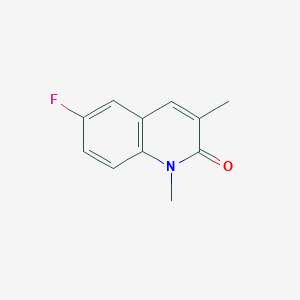

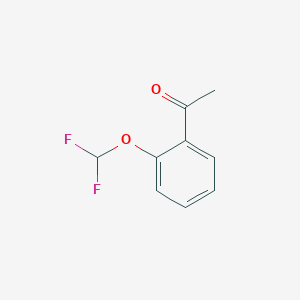

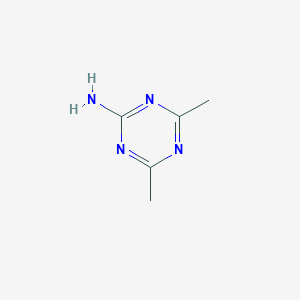

The primary impurity of acetaminophen, 4-aminophenol (4-AP) occurs in acetaminophen pharmaceutical preparations as a consequence of both synthesis and degradation during storage . The quantity of 4-AP must be strictly controlled as it is reported to have nephrotoxic and teratogenic effects .Molecular Structure Analysis

The thermodynamics factors of acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . The internal energy (U) of the most stable molecule increases with the increase in temperature, while the heat capacity (H) decreases with the decrease in pressure . The heat capacity and heat capacity of sulfate (APS) are stable at changed temperatures and pressures .Chemical Reactions Analysis

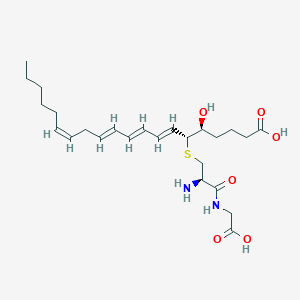

Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation . Acetaminophen sulfate exhibits the highest intestinal efficacy among the four metabolites .Physical And Chemical Properties Analysis

The thermodynamics factors of acetaminophen and its metabolites were considered using density functional theory (DFT) at 298.15 K temperature and 1 atm. pressure . The results display that the internal energy, enthalpy, Gibbs free energy, entropy, heat capacity at constant volume (Cv), and Cp at constant pressure (Cp) all affected by the temperature increases .科学研究应用

1. Metabolism and Hormonal Effects

Acetaminophen, known as paracetamol, is extensively used for pain management worldwide. A study revealed a distinct pattern of depletion of sulfated sex hormones with the use of acetaminophen across various populations. This finding suggests concerns about the impact of acetaminophen use on hormonal homeostasis and challenges previous views on its mechanism of action in pain management (Cohen et al., 2018).

2. Pharmacokinetics in Different Populations

Research on acetaminophen pharmacokinetics in women receiving conjugated estrogen indicated no significant differences in the drug's volume of distribution, elimination half-life, or clearance when compared to controls (Scavone et al., 2004).

3. Environmental Degradation

A study explored the use of amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for efficient degradation of acetaminophen in wastewater. This study highlighted the potential of using amorphous materials as heterogeneous catalysts in water treatment for the degradation of contaminants like acetaminophen (Qi et al., 2020).

4. Hepatotoxicity and Sulfate Transport

Disruption of NaS1 sulfate transport function in mice has been linked to enhanced acetaminophen-induced hepatotoxicity, highlighting the importance of plasma sulfate levels in the metabolism of acetaminophen and suggesting that individuals with reduced NaS1 function might be more sensitive to hepatotoxic agents (Lee et al., 2006).

5. Variability in Sulfation by Human Fetal Liver

Significant variability in acetaminophen sulfation was observed in human fetal liver, implicating genetic variation in SULT1A3/4 as a potential risk factor for the development of gastroschisis in offspring of mothers exposed to acetaminophen during pregnancy (Adjei et al., 2008).

6. Photocatalytic Degradation in Water Treatment

A study on the degradation and mineralization of acetaminophen using the UVC/S2O82− process in a cylindrical photoreactor found it to be an efficient process for degrading pharmaceutical compounds like acetaminophen in water (Moussavi et al., 2017).

7. Genetic Differences in Metabolism

Differences in susceptibility to toxicity and pain alleviation linked to acetaminophen are suggested to be influenced by varying pharmacogenetic profiles, indicating the importance of understanding these genetic differences in drug metabolism (Zhao & Pickering, 2011).

8. Potential for Nrf2 Translocation

Fucoidan's ability to alleviate acetaminophen-induced hepatotoxicity through oxidative stress inhibition and Nrf2 translocation suggests a potential mechanism for mitigating acetaminophen's harmful effects (Wang et al., 2018).

未来方向

The results of the thermodynamics analysis of acetaminophen and its metabolites will make available valued information on the Thermodynamics behavior of Acetaminophen (AP), Acetaminophen cysteine (APCys), Acetaminophen glucuronide (APGlc), and Acetaminophen sulfate (APS) metabolites which can be used to recognize their behavior in the body and how they are metabolized . Furthermore, the results of this study will be responsible for a better understanding of the thermal stability of these molecules under different conditions and guide the development of new drugs and therapies .

属性

IUPAC Name |

(4-acetamidophenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTYILLPRJOVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32113-41-0 (mono-potassium salt) | |

| Record name | Acetaminophen sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70143433 | |

| Record name | Acetaminophen sulfate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paracetamol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Acetaminophen sulfate | |

CAS RN |

10066-90-7 | |

| Record name | Acetaminophen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10066-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaminophen sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010066907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaminophen sulfate ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETAMINOPHEN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6002H6J9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paracetamol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

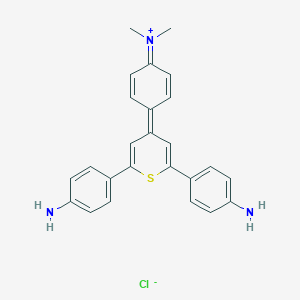

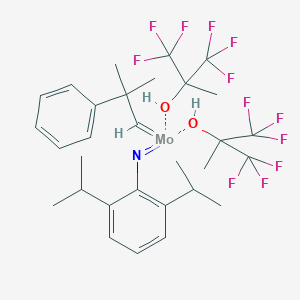

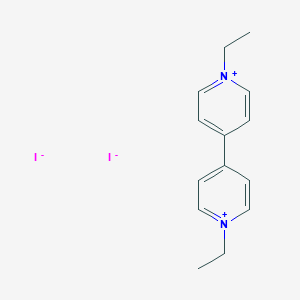

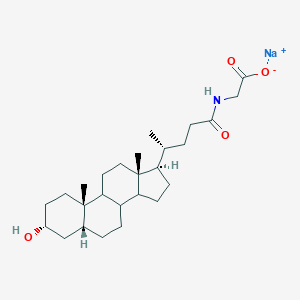

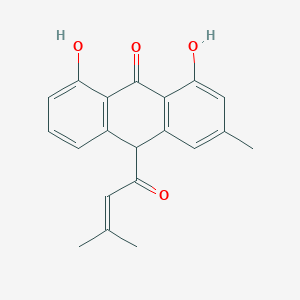

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。